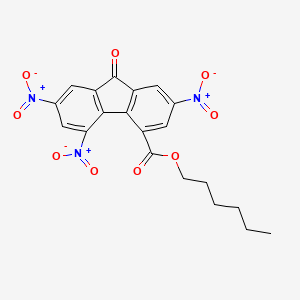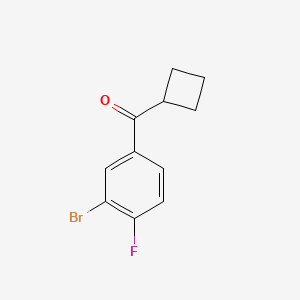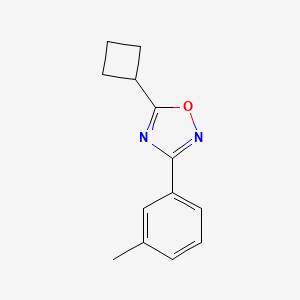
2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analog known for its selective agonist activity with Type I cAMP-dependent protein kinase isozyme . This compound is used extensively in biochemical research due to its ability to mimic the effects of natural cyclic AMP.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate involves the reaction of adenosine-3’,5’-cyclic monophosphate with 6-aminohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .
Applications De Recherche Scientifique
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cyclic AMP-dependent pathways and enzyme kinetics.
Biology: Employed in cell signaling studies to understand the role of cyclic AMP in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic AMP signaling.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by mimicking the natural cyclic AMP and activating Type I cAMP-dependent protein kinase isozyme. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The molecular targets and pathways involved include the regulation of gene expression, cell growth, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate: The natural analog of the compound.
N6-(6-Aminohexyl)adenosine-2’,5’-diphosphate: Another analog with similar properties.
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate: A modified analog used in specific research applications.
Uniqueness
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its selective agonist activity with Type I cAMP-dependent protein kinase isozyme. This selectivity makes it a valuable tool in studying specific signaling pathways and developing targeted therapeutic strategies .
Propriétés
Formule moléculaire |
C16H26N7O6P |
|---|---|
Poids moléculaire |
443.40 g/mol |
Nom IUPAC |
6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22) |
Clé InChI |
RGMLRJHDNMCVGX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)




